![molecular formula C12H11N3O2 B14737180 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid CAS No. 6502-57-4](/img/structure/B14737180.png)
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is a complex organic compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by the presence of an isoquinoline moiety attached to a hydrazinylidene group, which is further connected to a propanoic acid backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid typically involves the reaction of isoquinoline derivatives with hydrazine and propanoic acid under controlled conditions. One common method involves the condensation of isoquinoline-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with propanoic acid in the presence of a suitable catalyst to yield the target compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation state.
Reduction: Formation of reduced hydrazine derivatives with lower oxidation state.
Substitution: Formation of substituted derivatives with new functional groups replacing the hydrazinylidene group.
科学的研究の応用
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene structure but differ in the presence of a benzoyl group and a 4-oxobutanoic acid backbone.
2-(Isoquinolin-5-yl)propanoic acid: This compound lacks the hydrazinylidene group but retains the isoquinoline and propanoic acid moieties.
Uniqueness
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is unique due to its specific combination of an isoquinoline moiety with a hydrazinylidene group and a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6502-57-4 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-(isoquinolin-5-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c1-8(12(16)17)14-15-11-4-2-3-9-7-13-6-5-10(9)11/h2-7,15H,1H3,(H,16,17) |
InChIキー |
BCOPCNJZMOKLAK-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=CC=CC2=C1C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


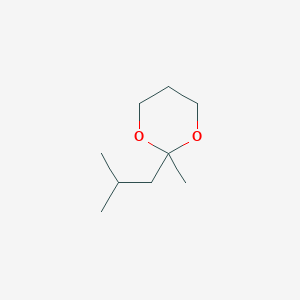
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
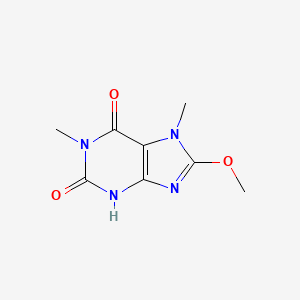
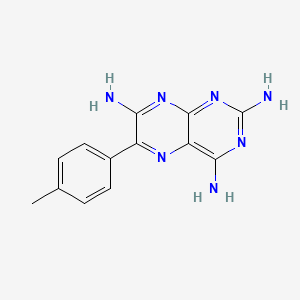
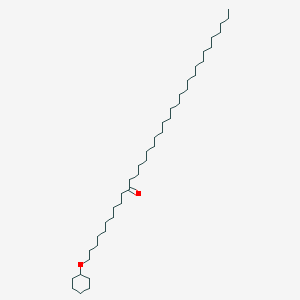
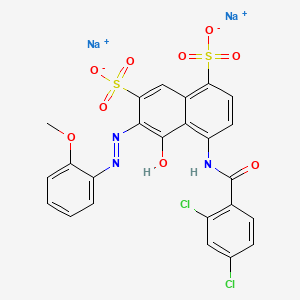
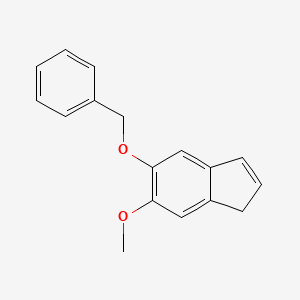
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

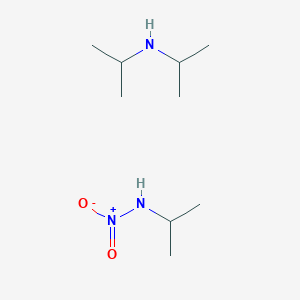
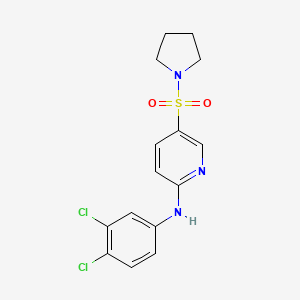
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
